4-Ethyl-2-fluorobenzaldehyde
Overview
Description
4-Ethyl-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the 4-position and a fluorine atom at the 2-position
Mechanism of Action
Target of Action
It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction , which have antimicrobial properties .
Mode of Action
4-Ethyl-2-fluorobenzaldehyde is involved in a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines . The reaction mechanism includes Knoevenagel condensation followed by aromatic nucleophilic substitution .
Biochemical Pathways
It’s known that the compound is involved in the knoevenagel condensation reaction , which is a key step in the synthesis of various biologically active compounds.
Pharmacokinetics
The compound’s physical properties such as its molecular weight (15217 g/mol) and its physical form (pale-yellow to yellow-brown liquid) can influence its bioavailability .
Result of Action
It’s known that the compound can be used to synthesize schiff base compounds, which have antimicrobial properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction involving this compound is influenced by factors such as temperature .
Biochemical Analysis
Biochemical Properties
4-Ethyl-2-fluorobenzaldehyde plays a significant role in various biochemical reactions. It can act as a synthetic intermediate in the production of more complex molecules. The compound interacts with several enzymes and proteins, including oxidoreductases and transferases. These interactions often involve the aldehyde group of this compound, which can undergo oxidation or reduction reactions. For instance, it can be converted to its corresponding alcohol or carboxylic acid derivatives through enzymatic processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor for certain oxidoreductases, preventing the normal substrate from binding. Additionally, this compound can influence gene expression by binding to transcription factors or other DNA-binding proteins, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers significant biological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups to the molecule, making it more hydrophilic and easier to excrete. Additionally, this compound can participate in conjugation reactions, where it is linked to other molecules like glucuronic acid or sulfate, further facilitating its elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its chemical properties, such as lipophilicity and molecular size. These factors determine how this compound is distributed within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes. The localization of this compound within cells can influence its biological effects and determine its role in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-2-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another method involves the direct fluorination of 4-ethylbenzaldehyde using a suitable fluorinating reagent under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale halogen-exchange reactions. These reactions are carried out in specialized reactors that allow for precise control of temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Ethyl-2-fluorobenzoic acid.
Reduction: 4-Ethyl-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-2-fluorobenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 4-Ethylbenzaldehyde
Uniqueness
4-Ethyl-2-fluorobenzaldehyde is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. Compared to other fluorobenzaldehyde derivatives, this compound offers a unique balance of hydrophobicity and electronic effects, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
4-ethyl-2-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQKZHKLCHZBKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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